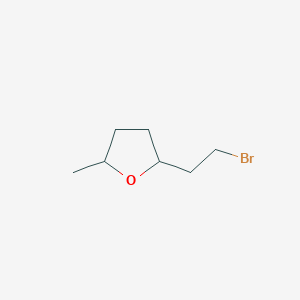
2-(2-Bromoethyl)-5-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromoethyl group attached to the second carbon and a methyl group attached to the fifth carbon of the oxolane ring. Due to its unique structure, this compound exhibits interesting chemical properties and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-methyloxolane typically involves the reaction of 5-methyloxolane with a bromoethylating agent. One common method is the reaction of 5-methyloxolane with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction parameters, such as temperature and pressure, and can lead to more efficient production.
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-5-methyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of ethyl-substituted oxolanes.
科学的研究の応用
2-(2-Bromoethyl)-5-methyloxolane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving oxolane derivatives.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-5-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity or function of the target molecule. The oxolane ring may also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of an oxolane ring.
2-(2-Bromoethyl)-5-methylfuran: Similar structure but with a furan ring instead of an oxolane ring.
2-(2-Bromoethyl)-5-methylthiophene: Similar structure but with a thiophene ring instead of an oxolane ring.
Uniqueness
2-(2-Bromoethyl)-5-methyloxolane is unique due to its specific combination of a bromoethyl group and a methyl-substituted oxolane ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
2-(2-bromoethyl)-5-methyloxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCIXCPTEKXRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
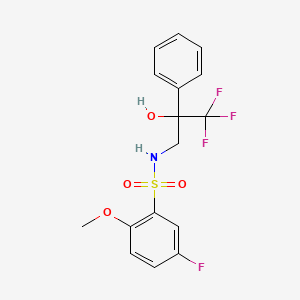
![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)

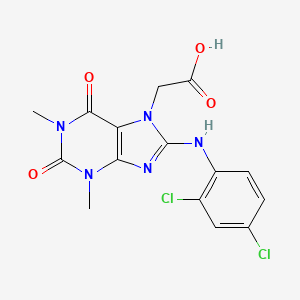
![N-(3,4-dichlorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2506178.png)
![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)
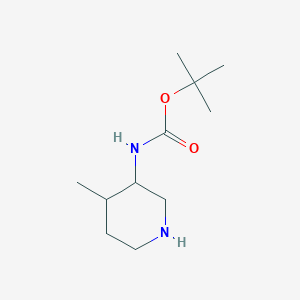

![4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)
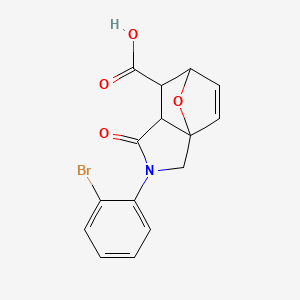
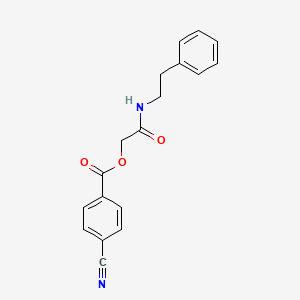
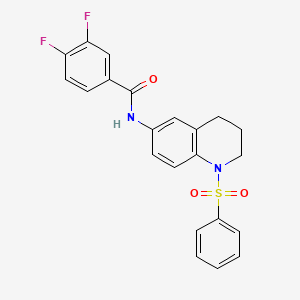
![5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B2506189.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)
